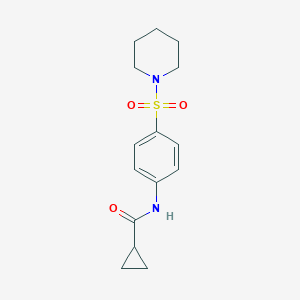![molecular formula C14H18N2O3S B466545 N-[4-(ピロリジン-1-イルスルホニル)フェニル]シクロプロパンカルボキサミド CAS No. 433696-20-9](/img/structure/B466545.png)
N-[4-(ピロリジン-1-イルスルホニル)フェニル]シクロプロパンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is a compound that features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a pyrrolidin-1-ylsulfonyl group
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound’s unique structure may impart specific biological activities, making it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, article number 34 (2021). Read more : “1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone in Heterocyclic Synthesis.” International Journal of Organic Chemistry, 2015, 5, 150-157. Read more : “Pharmacological Characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonylphenyl)ethyl)carbamoyl)benzenesulfonamide (U50488H), a Novel and Selective κ-Opioid Receptor Agonist.” Journal of Pharmacology and Experimental Therapeutics, 2011, 339(2), 555-564. Read more : “Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles.” Organic & Biomolecular Chemistry, 2019, 17, 103-107. Read more
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Pyrrolidin-1-ylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative to form the pyrrolidin-1-ylsulfonyl group.
Attachment to the Phenyl Ring: The pyrrolidin-1-ylsulfonyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved through various methods such as the reaction of a cyclopropane carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.
類似化合物との比較
Similar Compounds
- N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
- N-(4-(morpholin-4-ylsulfonyl)phenyl)acetamide
- N-(4-(thiomorpholin-4-ylsulfonyl)phenyl)acetamide
Uniqueness
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which imparts specific steric and electronic properties. This structural feature may result in unique biological activities compared to similar compounds.
特性
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14(11-3-4-11)15-12-5-7-13(8-6-12)20(18,19)16-9-1-2-10-16/h5-8,11H,1-4,9-10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMXHEZEWZALFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B466501.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B466502.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B466521.png)
![N-benzyl-4-[2-(cyclopropylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466543.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B466546.png)
![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide](/img/structure/B466547.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466551.png)
![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466554.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B466556.png)
![2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B466564.png)
![2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B466569.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B466574.png)
![2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B466576.png)
